molecular formula C15H14O2S B1437659 5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid CAS No. 1038304-09-4

5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid

Cat. No.: B1437659
CAS No.: 1038304-09-4
M. Wt: 258.3 g/mol
InChI Key: PTOBLWZWMMBLGH-UHFFFAOYSA-N
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Description

5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C15H14O2S and a molecular weight of 258.34 g/mol . This compound is known for its unique structure, which includes a naphtho[1,2-b]thiophene core with a carboxylic acid functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid typically involves multi-step organic synthesis routes. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

5,5-dimethyl-4H-benzo[g][1]benzothiole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-15(2)8-9-7-12(14(16)17)18-13(9)10-5-3-4-6-11(10)15/h3-7H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOBLWZWMMBLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid
Reactant of Route 2
5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid
Reactant of Route 4
5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid
Reactant of Route 6
5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid

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